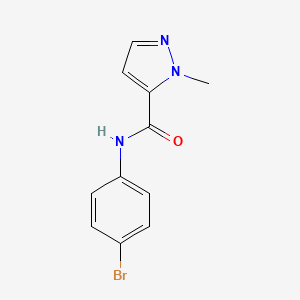

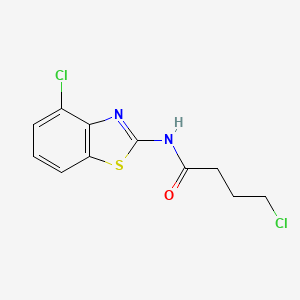

N-(4-bromophenyl)-2-methylpyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromophenyl)-2-methylpyrazole-3-carboxamide, also known as 4-Bromo-2-methylpyrazole-3-carboxamide, is a synthetic compound that has been used in scientific research for a variety of purposes. It has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and its applications in laboratory experiments. Additionally, this paper will provide a list of potential future directions for research involving the compound.

Applications De Recherche Scientifique

Radiotracer Synthesis

N-(4-bromophenyl)-2-methylpyrazole-3-carboxamide has been utilized in the synthesis of PET radiotracers for studying cannabinoid receptors in the brain. For instance, (Katoch-Rouse & Horti, 2003) demonstrated the feasibility of nucleophilic displacement in the 4-bromopyrazole ring, leading to the creation of a potential radiotracer for cannabinoid receptors.

Antibacterial Applications

This compound has shown promise in antibacterial applications. Research by (Siddiqa et al., 2022) highlighted the effectiveness of N-(4-bromophenyl)furan-2-carboxamide derivatives in inhibiting clinically isolated drug-resistant bacteria, including A. baumannii and K. pneumoniae.

Anticonvulsant Activity

Studies on sodium channel blocking 3-aminopyrroles and pyrazoles, such as this compound, have revealed significant anticonvulsant activities. (Unverferth et al., 1998) demonstrated that some of these compounds exhibit considerable activity in test models without neurotoxicity.

Soil Nitrification Inhibition

Research by (McCarty & Bremner, 1990) explored the use of 3-methylpyrazole-1-carboxamide (MPC) as a soil nitrification inhibitor, indicating its effectiveness and impact on soil type and temperature.

Fungicidal Activity

This compound derivatives have been synthesized for potential fungicidal applications. (Huppatz, 1985) reported the synthesis of pyrazolo[1,5-a] pyrimidine derivatives, showing high levels of activity in fungal growth assays.

Anticancer and Anti-Inflammatory Agents

A study by (Rahmouni et al., 2016) synthesized novel pyrazolopyrimidines derivatives, revealing their potential as anticancer and anti-5-lipoxygenase agents.

Mécanisme D'action

Target of Action

The primary targets of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

The exact mode of action of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide It’s known that such compounds often interact with their targets by binding to active sites, leading to changes in the target’s function .

Biochemical Pathways

The biochemical pathways affected by N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide These properties play a crucial role in the bioavailability of the compound .

Result of Action

The molecular and cellular effects of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide Similar compounds have been known to induce various molecular and cellular effects .

Propriétés

IUPAC Name |

N-(4-bromophenyl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c1-15-10(6-7-13-15)11(16)14-9-4-2-8(12)3-5-9/h2-7H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWNZEARNRHAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)

![N-(3,5-dimethylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2469592.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide](/img/structure/B2469597.png)

![6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2469598.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2469603.png)

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2469605.png)

![2-chloro-5-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469606.png)

![2-[[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2469613.png)